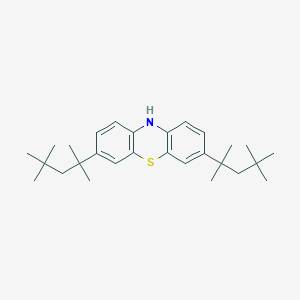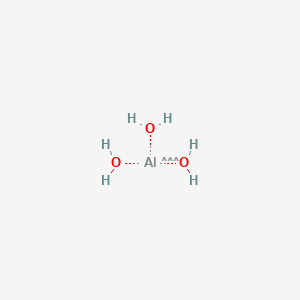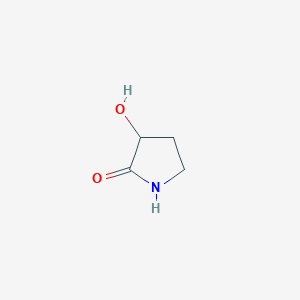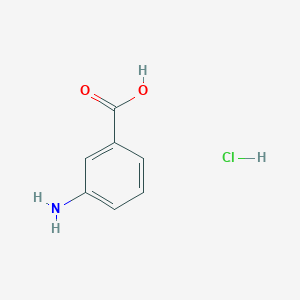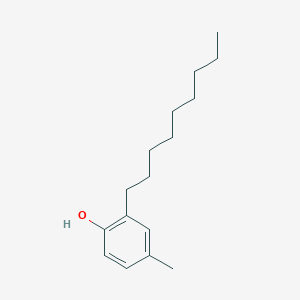
4-methyl-2-nonylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-nonylphenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, specifically a nonylphenol, which is characterized by the presence of a nonyl group attached to the phenol ring. This compound is known for its use in various industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-methyl-2-nonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation Reaction: Phenol reacts with nonene (a nine-carbon alkene) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of phenol, 4-methyl-2-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the phenol and nonene. The use of solid acid catalysts, such as zeolites, is also common to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 4-methyl-2-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated or nitrated phenols.
科学研究应用
4-methyl-2-nonylphenol has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
作用机制
The mechanism of action of phenol, 4-methyl-2-nonyl- involves its interaction with biological systems, particularly its ability to mimic estrogen. This compound can bind to estrogen receptors, disrupting normal hormonal functions. It affects various molecular targets and pathways, including the hypothalamic-pituitary-gonadal axis, leading to altered reproductive and developmental processes.
相似化合物的比较
4-methyl-2-nonylphenol is compared with other alkylphenols such as:
- Phenol, 4-nonyl-
- Phenol, 4-methyl-2-octyl-
- Phenol, 4-methyl-2-decyl-
Uniqueness: this compound is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other alkylphenols results in different solubility, reactivity, and biological effects.
属性
CAS 编号 |
13207-27-7 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
4-methyl-2-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-13-14(2)11-12-16(15)17/h11-13,17H,3-10H2,1-2H3 |
InChI 键 |
OILMLWAZYNVPMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
规范 SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
Key on ui other cas no. |
13207-27-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


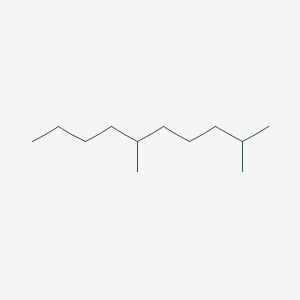
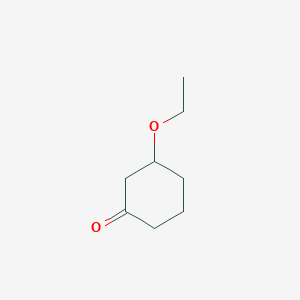
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
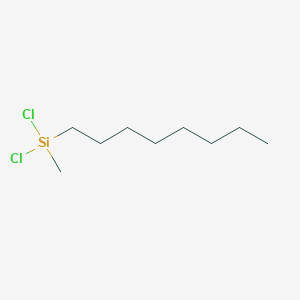
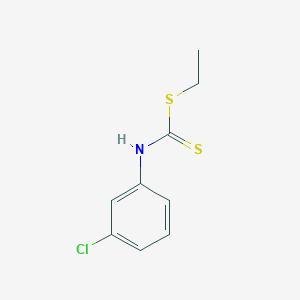
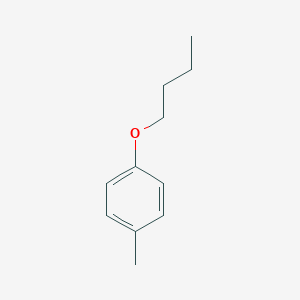
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
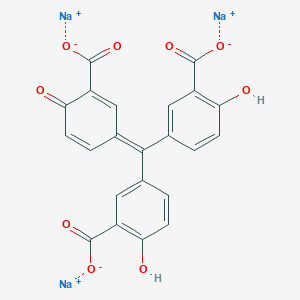
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
